2,4-Dichloro-5-methoxyphenol 2,4-Dichloro-5-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 18113-13-8
VCID: VC21056661
InChI: InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3
SMILES: COC1=C(C=C(C(=C1)O)Cl)Cl
Molecular Formula: C7H6Cl2O2
Molecular Weight: 193.02 g/mol

2,4-Dichloro-5-methoxyphenol

CAS No.: 18113-13-8

Cat. No.: VC21056661

Molecular Formula: C7H6Cl2O2

Molecular Weight: 193.02 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-methoxyphenol - 18113-13-8

Specification

CAS No. 18113-13-8
Molecular Formula C7H6Cl2O2
Molecular Weight 193.02 g/mol
IUPAC Name 2,4-dichloro-5-methoxyphenol
Standard InChI InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3
Standard InChI Key PTQSMAIBWQQYKJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)O)Cl)Cl
Canonical SMILES COC1=C(C=C(C(=C1)O)Cl)Cl

Introduction

2,4-Dichloro-5-methoxyphenol is a chemical compound with the molecular formula C₇H₆Cl₂O₂ and a molecular weight of approximately 193.03 g/mol . It is classified under the category of halogenated phenols, which are known for their diverse applications in organic synthesis and as intermediates in the production of various chemicals.

Synthesis and Applications

The synthesis of 2,4-Dichloro-5-methoxyphenol typically involves the chlorination and methoxylation of phenol derivatives. This compound can serve as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Methods

While specific synthesis methods for 2,4-Dichloro-5-methoxyphenol are not detailed in the available literature, general approaches to synthesizing halogenated phenols involve electrophilic aromatic substitution reactions. These reactions require careful control of conditions to achieve the desired substitution pattern.

Applications

2,4-Dichloro-5-methoxyphenol can be used as a building block in organic synthesis due to its reactive functional groups. Its applications might include the production of pesticides, pharmaceutical intermediates, and other specialty chemicals.

Degradation Pathways

Similar chlorinated phenols have been studied for their degradation pathways. For example, fungi like Phanerochaete chrysosporium can degrade chlorinated phenols through oxidative processes involving lignin peroxidases (LiP) and manganese peroxidases (MnP) . While specific degradation pathways for 2,4-Dichloro-5-methoxyphenol are not documented, it is plausible that similar mechanisms could apply.

Safety and Handling

Handling 2,4-Dichloro-5-methoxyphenol requires caution due to its potential toxicity and reactivity. Safety Data Sheets (SDS) provide detailed information on safe handling practices, including storage conditions and personal protective equipment recommendations .

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